Calcium bis(3-phenylpropionate)
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Overview
Description
Calcium bis(3-phenylpropionate) is an organic calcium salt compound with the chemical formula C18H16CaO4. It is composed of calcium ions and 3-phenylpropionate anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(3-phenylpropionate) can be synthesized through the reaction of 3-phenylpropionic acid with calcium carbonate in an ethanol solution. The reaction typically involves the following steps:
- Dissolve 3-phenylpropionic acid in ethanol.
- Add calcium carbonate to the solution.
- Heat the mixture under reflux conditions for several hours.
- Filter the mixture to remove any unreacted calcium carbonate.
- Evaporate the solvent to obtain the crystalline product.
Industrial Production Methods
Industrial production of calcium bis(3-phenylpropionate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(3-phenylpropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 3-phenylpropionic acid.
Reduction: 3-phenylpropanol.
Substitution: Various substituted phenylpropionates depending on the substituent introduced.
Scientific Research Applications
Calcium bis(3-phenylpropionate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a calcium supplement.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of calcium bis(3-phenylpropionate) involves its interaction with calcium ion channels and receptors in biological systems. The compound can modulate calcium ion concentrations in cells, affecting various cellular processes such as muscle contraction, neurotransmission, and enzyme activity. The phenylpropionate moiety may also interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Calcium phenylpyruvate: Another calcium salt with a similar structure but different functional groups.
Calcium propionate: A simpler calcium salt used as a food preservative.
Uniqueness
Calcium bis(3-phenylpropionate) is unique due to its specific structure, which combines the properties of calcium ions and the phenylpropionate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
71648-32-3 |
---|---|
Molecular Formula |
C18H18CaO4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
calcium;3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O2.Ca/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,10,11);/q;;+2/p-2 |
InChI Key |
VTSKURVDQVPKIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].C1=CC=C(C=C1)CCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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